Lipophilicity (LogP) Comparison Against a Key Cyclopentyl Analog
The target compound exhibits a higher computed octanol-water partition coefficient (LogP) than its cyclopentyl analog, 2-cyclopentyl-2-(thiophen-3-yl)acetonitrile, indicating greater lipophilicity for the cyclohexyl derivative. [1] This difference is critical for predicting membrane permeability and solubility in organic synthesis.
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.94 |
| Comparator Or Baseline | 2-cyclopentyl-2-(thiophen-3-yl)acetonitrile: 3.19 |
| Quantified Difference | +0.75 LogP units (more lipophilic) |
| Conditions | Computed properties from chemical database records (Molaid) |
Why This Matters
For procurement, this confirms that the specific cyclohexyl substitution provides a distinct lipophilicity profile, essential for selecting the correct building block for target molecules in drug discovery.
- [1] Molaid. (2R)-2-cyclohexyl-2-thiophen-3-ylacetonitrile / methyl 2-cyclopentyl-2-thiophen-3-ylacetate. Available at: https://www.molaid.com/ View Source
